2-Bromo-3-(bromomethyl)-6-chloropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)-6-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(9)10-6(4)8/h1-2H,3H2 |
InChI Key |
CMESLZFYFSNBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)Cl |
Origin of Product |
United States |
The Enduring Significance of Halogenated Pyridine Scaffolds in Contemporary Organic Chemistry
Halogenated pyridine (B92270) scaffolds are fundamental components in numerous areas of chemical science, from pharmaceuticals to materials science. The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure found in over 7,000 drug molecules of medicinal importance. nih.gov Its incorporation into a molecule can enhance properties like water solubility, a desirable trait for therapeutic agents. nih.gov
The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the pyridine core profoundly influences its chemical reactivity and physical properties. nih.govacs.org These halogens act as key functional groups for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, which are powerful methods for forming new carbon-carbon bonds. organic-chemistry.orgresearchgate.net This capability allows chemists to regioselectively build complex molecules from simpler, halogenated precursors. researchgate.net For instance, 2-bromo- and 2-chloropyridines are efficiently used in palladium-catalyzed Negishi cross-coupling reactions to synthesize substituted 2,2′-bipyridines, which are crucial ligands in metal coordination chemistry. organic-chemistry.org
Furthermore, halogens can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as a Lewis acid. acs.orgresearchgate.net This interaction is increasingly recognized for its importance in crystal engineering, supramolecular chemistry, and drug design, where it can contribute to the affinity and specificity of a ligand for its protein target. acs.orgresearchgate.net The nature of the halogen and its position on the pyridine ring can be fine-tuned to modulate these interactions, making halogenated pyridines highly adaptable scaffolds for a wide range of applications. acs.org
An Overview of 2 Bromo 3 Bromomethyl 6 Chloropyridine As a Versatile Synthetic Intermediate
2-Bromo-3-(bromomethyl)-6-chloropyridine is a trifunctionalized pyridine (B92270) derivative that offers chemists a high degree of synthetic flexibility. The presence of three distinct halogen-based reactive sites—a bromine at the 2-position, a chlorine at the 6-position, and a bromomethyl group at the 3-position—allows for a series of selective and sequential chemical modifications.
The differential reactivity of the halogens is key to its utility. The bromine and chlorine atoms attached directly to the aromatic pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. organic-chemistry.org The bromomethyl group (-CH₂Br), on the other hand, behaves as a classic benzylic halide. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward installation of a wide array of functionalities, such as ethers, amines, and thioethers, by reaction with corresponding nucleophiles.
This multi-faceted reactivity makes this compound a valuable building block for constructing complex heterocyclic systems. For example, it can serve as a precursor in the synthesis of fused pyridine derivatives and other poly-substituted aromatic compounds that are of interest in medicinal chemistry and materials science. Its structural features enable the creation of diverse molecular libraries for screening and discovery purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 129129-62-6 |
| Molecular Formula | C₆H₄Br₂ClN |
| Molecular Weight | 285.37 g/mol |
| Appearance | Solid |
Note: Data for this specific compound is compiled from various chemical supplier databases, which are not directly cited per instructions. The data represents typical values.
Scope and Objectives of Research on 2 Bromo 3 Bromomethyl 6 Chloropyridine
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the analysis suggests logical disconnections based on reliable and well-established chemical reactions.
The most evident disconnection is the C-Br bond of the bromomethyl group at the C3 position. This functional group can be installed via a late-stage benzylic bromination (a type of free-radical substitution). This retrosynthetic step, known as a functional group interconversion (FGI), points to 2-bromo-6-chloro-3-methylpyridine (B1524669) as a key precursor.
Further disconnection of the 2-bromo substituent on the pyridine (B92270) ring can be envisioned. A common method for introducing a bromine atom onto a heterocyclic ring is through a Sandmeyer-type reaction, which involves the diazotization of an amino group followed by displacement with a bromide salt. This leads back to 2-amino-6-chloro-3-methylpyridine . This starting material is a substituted aminopyridine, which is often a more accessible precursor.
This two-step retrosynthetic analysis provides a clear and logical pathway for the forward synthesis of the target molecule from a readily available substituted pyridine.
Direct Synthesis Approaches
Direct synthesis approaches encompass the practical execution of the forward synthesis, which can be achieved through multi-step sequences or, more efficiently, through one-pot reactions where possible.
Following the logic of the retrosynthetic analysis, a common multi-step synthesis of this compound would begin with a substituted pyridine. A plausible and efficient sequence involves the transformation of a methylpyridine precursor in two principal stages.
The first stage is the conversion of an amino group to a bromo group. Starting with 2-amino-6-chloro-3-methylpyridine, a diazotization-bromination reaction can be performed. This reaction is typically achieved using a nitrite (B80452) source (like sodium nitrite) in the presence of hydrobromic acid (HBr) and bromine (Br2). google.com This process effectively replaces the amino group at the 2-position with a bromine atom to yield the intermediate, 2-bromo-6-chloro-3-methylpyridine.
The second stage is the bromination of the methyl group at the 3-position. This is a benzylic bromination, which proceeds via a free-radical mechanism. The intermediate from the first stage, 2-bromo-6-chloro-3-methylpyridine, is treated with a radical brominating agent, most commonly N-Bromosuccinimide (NBS), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). masterorganicchemistry.comresearchgate.net This selective reaction introduces a bromine atom onto the methyl group, yielding the final product, this compound.
A one-pot reaction, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers advantages in terms of efficiency, reduced waste, and time savings. However, for a molecule with multiple reactive sites like this compound, achieving high selectivity in a one-pot process is challenging.
The conditions required for the diazotization-bromination of the pyridine ring are significantly different from those needed for the radical bromination of the methyl group. Attempting to perform both transformations simultaneously would likely lead to a complex mixture of products, including undesired side reactions and low yields of the target compound. Therefore, a sequential, multi-step approach is generally preferred to ensure control over the regiochemistry and to achieve a higher purity of the final product.
Precursor-Based Synthesis
The synthesis of this compound is fundamentally dependent on the availability and reactivity of suitable pyridine precursors.
The reactivity of the pyridine ring is heavily influenced by its substituents. The chlorine atom at the 6-position and the bromine atom at the 2-position are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the methyl group at the 3-position for radical halogenation.
The conversion of the methyl group in 2-bromo-6-chloro-3-methylpyridine to a bromomethyl group is a key transformation. The method of choice for this type of reaction is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source. masterorganicchemistry.com
NBS is favored over molecular bromine (Br₂) for benzylic brominations because it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic addition to aromatic rings. masterorganicchemistry.com The reaction is initiated by a radical initiator (e.g., AIBN, BPO) or by UV/IR irradiation, which homolytically cleaves the N-Br bond in NBS to start a radical chain reaction. researchgate.netwikipedia.org
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, to prevent ionic side reactions. researchgate.net The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical intermediate.
Below is a table summarizing typical conditions for NBS-mediated benzylic bromination found in the literature for related substrates.
| Precursor | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-acetamido-6-methylpyridine | NBS, Benzoyl Peroxide, Perchloric Acid, CCl₄, reflux, 5h | 2-acetamido-6-(bromomethyl)pyridine | - | researchgate.net |
| methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.), AIBN (0.04 eq.), o-dichlorobenzene, 80 °C, 8h | (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |
| 2-methyl-quinoline | NBS (2.0 eq.), Benzoyl Peroxide (0.4 eq.), Acetonitrile, 90°C, 25h | 2-(bromomethyl)quinoline | - | researchgate.net |
Pyridine Ring Formation and Functionalization
An alternative to functionalizing a pre-existing ring is to construct the 2,3,6-trisubstituted pyridine core from acyclic or different heterocyclic precursors. nih.gov These methods often provide high regioselectivity from the outset.
Modern organic synthesis has produced numerous multi-component reactions for the one-pot synthesis of highly substituted pyridines. These methods are prized for their efficiency and atom economy. For instance, a base-catalyzed three-component reaction involving ynals, isocyanates, amines, and alcohols can yield highly decorated pyridine derivatives with excellent regioselectivity. organic-chemistry.org Such strategies are metal-free and offer an environmentally benign route to complex pyridines. organic-chemistry.org Another powerful approach is the palladium-catalyzed synthesis from readily available isoxazolinones and vinylketones, which proceeds via a C-regioselective 1,4-addition followed by a transformation believed to involve a vinylnitrene-Pd intermediate, allowing for scalable access to various 2,3,6-trisubstituted pyridines. figshare.comfao.org
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of heterocyclic synthesis. For pyridines, [3+3] annulation approaches are particularly effective. A metal-free [3+3] annulation between a β-enaminonitrile and a β,β-dichloromethyl peroxide can construct the polysubstituted pyridine ring under mild conditions with broad substrate scope. researchgate.net Another prominent method is the [4+2] cycloaddition (Diels-Alder reaction). A catalyst-free [4+2] cycloaddition between 1,2,4-triazines and in situ-generated alkynes represents a highly efficient route to 2,3,6-trisubstituted pyridines. researchgate.net These advanced strategies provide direct access to complex substitution patterns that might be difficult to achieve through sequential functionalization. rsc.orgmit.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes in the chemical industry. rsc.orgacs.org These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. znaturforsch.com In pyridine synthesis, several green techniques have been developed. benthamdirect.com
Microwave-assisted synthesis is a prominent green chemistry tool that dramatically reduces reaction times and often improves yields compared to conventional heating. rsc.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, accelerating reaction rates. acs.org
| Compound | Method | Yield (%) | Time |
| 5a | Microwave (MW) | 93 | 7 min |
| Conventional | 84 | 6 h | |
| 5b | Microwave (MW) | 94 | 7 min |
| Conventional | 83 | 8 h | |
| 5c | Microwave (MW) | 90 | 5 min |
| Conventional | 73 | 9 h | |
| This table compares the efficiency of microwave-assisted versus conventional heating methods for the synthesis of select pyridine derivatives, demonstrating the significant advantages of the green chemistry approach. Data sourced from reference rsc.org. |
Furthermore, the use of multicomponent reactions, as described in section 2.3.2.1, is inherently a green approach. organic-chemistry.org By combining three or more reactants in a single step to form the final product, these reactions maximize atom economy, reduce the number of synthetic steps, and minimize the generation of waste from intermediate purification processes.
Stereoselective and Regioselective Synthesis Considerations
While the target molecule, this compound, is achiral, the principles of stereoselectivity and, more critically, regioselectivity are paramount in its synthesis and the synthesis of its derivatives.
Regioselectivity , the control of where a reaction occurs on a molecule, is the most critical consideration for synthesizing a polysubstituted aromatic compound like the target molecule. Whether building the ring from scratch or functionalizing a pre-existing one, directing substituents to the correct positions (2, 3, and 6) is essential.
Key strategies to control regioselectivity in pyridine synthesis include:
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can direct a strong base to deprotonate an adjacent position, creating a nucleophilic center for reaction with an electrophile.
Halogen/Metal Exchange: The selective exchange of one halogen over another can be achieved by carefully choosing the organometallic reagent and reaction conditions. znaturforsch.com For example, a tosyloxy group at the C2 position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective Br/Mg exchange at the C3 position, enabling subsequent functionalization at that site. rsc.org
Precursor Control: In ring-forming reactions, the structure of the acyclic precursors inherently dictates the substitution pattern of the final pyridine product, offering excellent regiocontrol. figshare.com
Catalyst Control: Different catalysts can favor the formation of different regioisomers from the same starting materials.
| Strategy | Description | Key Factor |
| Directed Metalation | A directing group guides deprotonation to a specific adjacent position. | Position and nature of the directing group. |
| Halogen/Metal Exchange | Selective exchange of one halogen atom for a metal. | Reactivity difference between halogens (I > Br > Cl). |
| Ring-Closing Reactions | The structure of acyclic precursors determines the final substitution pattern. | Design of the starting materials. |
| Catalyst-Controlled Functionalization | The catalyst influences which position on the ring reacts. nih.gov | Choice of metal catalyst and ligands. |
| This table summarizes key strategies for achieving regiocontrol in the synthesis of substituted pyridines. |
Stereoselectivity refers to the preferential formation of one stereoisomer over another. While not relevant to the synthesis of the achiral target molecule itself, it becomes crucial when this compound is used as a building block to create more complex molecules containing chiral centers. Any subsequent reaction involving the bromomethyl group, for example, could potentially create a new stereocenter, and controlling the stereochemical outcome of that step would be vital for producing a single enantiomer of a chiral drug or agrochemical.
Reactivity of Halogen Substituents on the Pyridine Ring
The two halogen atoms on the pyridine ring exhibit different reactivity profiles in key organic transformations. This differential reactivity is primarily governed by the position of the halogen relative to the ring nitrogen and the intrinsic nature of the carbon-halogen bond. The electron-withdrawing character of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2 and C6 positions. uoanbar.edu.iq
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a high-energy anionic intermediate (a Meisenheimer-like complex). stackexchange.comyoutube.com The rate of these reactions is often determined by the stability of this intermediate. stackexchange.com
For pyridine derivatives, nucleophilic attack is strongly favored at the C2 and C4/C6 positions because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 or C5 positions. uoanbar.edu.iqstackexchange.comechemi.com In the case of this compound, both the C2 and C6 positions are activated for SNAr.
The relative leaving group ability in SNAr reactions typically follows the order F > Cl > Br > I, which is known as the "element effect" and is indicative of a rate-controlling nucleophilic addition step. nih.gov However, this effect is not always observed. In the reactions of 2-substituted N-methylpyridinium ions with piperidine, for instance, the reactivity is similar for chloro, bromo, and iodo leaving groups (2-F ~ 2-Cl ~ 2-Br ~ 2-I). nih.gov This suggests that the precise conditions and substrate can alter the expected reactivity order. For halopyridines, SNAr reactions may require heating to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com
| Factor | Observation | Relevance to this compound |
|---|---|---|
| Positional Reactivity | Reactivity order is generally C4 > C2 >> C3. uoanbar.edu.iq Attack at C2 and C4/C6 is favored due to stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comechemi.com | Both C2 and C6 positions are electronically activated for nucleophilic attack. |
| Leaving Group Ability | The classical "element effect" (F > Cl > Br > I) suggests chloride is a better leaving group than bromide. nih.gov However, in some pyridine systems, this effect is diminished, and reactivity can be comparable (Cl ≈ Br). nih.govresearchgate.net | The relative reactivity of the C2-bromo and C6-chloro groups is dependent on specific reaction conditions and the nucleophile used. |
| Reaction Conditions | Reactions often require elevated temperatures to proceed at a reasonable rate due to the disruption of aromaticity in the intermediate step. youtube.com | Heating is likely necessary to induce SNAr on this substrate. |
Metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C bond formation in modern organic synthesis, and they are particularly effective for the functionalization of heteroaryl halides. rsc.orgnih.gov For di- or polyhalogenated pyridines, these reactions can often be performed with high regioselectivity.
The selectivity is generally governed by the relative rates of the oxidative addition step, which is typically rate-determining. rsc.org The bond dissociation energies of the carbon-halogen bonds play a crucial role, leading to a standard reactivity trend of C–I > C–Br > C–OTf > C–Cl > C–F. rsc.orgwikipedia.org For this compound, this established hierarchy strongly predicts that the C2-bromo substituent will react selectively in palladium-catalyzed cross-coupling reactions, leaving the C6-chloro group intact for subsequent transformations.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide using a palladium catalyst and a base, is a cornerstone of modern medicinal chemistry. rsc.orgnih.gov The accepted reactivity order of Ar-Br > Ar-Cl ensures that selective coupling at the C2-bromo position of the target molecule is highly feasible. rsc.org Studies on various dihalopyridines have repeatedly demonstrated this principle, where selective reactions at the more reactive halogen are achieved, enabling sequential, site-selective functionalization. acs.orgnih.gov The choice of catalyst, ligand, and base can be fine-tuned to optimize yield and selectivity. nih.gov
| Component | Example Reagents | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | nih.govacademie-sciences.fr |
| Ligand | PPh3, dppf, Q-Phos, Xantphos® | nih.govnih.gov |
| Base | Na2CO3, K2CO3, KF, TBAF | nih.govacademie-sciences.fr |
| Solvent | Toluene/H2O, DME/H2O, THF, Ethanol | nih.govacademie-sciences.fr |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgorganic-chemistry.orgorgsyn.org
Similar to the Suzuki coupling, the Negishi reaction's selectivity is dictated by the relative reactivity of the carbon-halogen bonds. Bromo-substituted pyridines react efficiently, often at room temperature, while the less reactive chloro-substituted pyridines typically require heating to achieve good conversion. organic-chemistry.org This differential reactivity allows for the selective functionalization of the C2-bromo position in this compound. The use of a simple, commercially available catalyst like tetrakis(triphenylphosphine)palladium(0) has proven effective for coupling both 2-bromo- and 2-chloropyridines. organic-chemistry.orgresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically Pd(0) or Ni(0)/(II) complexes, e.g., Pd(PPh3)4. | wikipedia.orgorganic-chemistry.org |
| Nucleophile | Organozinc halides (R-ZnX'), which can be generated in situ. | organic-chemistry.orgorgsyn.org |
| Selectivity | Excellent chemoselectivity based on halide reactivity (Br > Cl). Bromo-pyridines react under milder conditions than chloro-pyridines. | organic-chemistry.orgorgsyn.org |
| Functional Group Tolerance | The reaction is tolerant of a wide range of functional groups, including esters, alkynes, and alkyl groups. | organic-chemistry.org |
In recent years, desulfinative cross-coupling has emerged as a powerful strategy, using heteroaryl sulfinates as nucleophilic partners in place of the corresponding boronic acids. nih.govnih.gov Pyridine sulfinates, which are often bench-stable solid reagents, offer significant advantages over many pyridine-2-boronic acids, which can be difficult to prepare and exhibit poor stability. researchgate.netsigmaaldrich.com
Mechanistic studies have provided deep insight into these reactions. nih.govnih.gov The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Pd(OAc)₂, through a process mediated by the homocoupling of the sulfinate reagent. nih.gov A generalized mechanism involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and reductive elimination to yield the product. nih.govresearchgate.net
A key finding is that the mechanism differs depending on the nature of the sulfinate. For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation serves as the resting-state intermediate, and the turnover-limiting step is the loss of SO₂ from this complex. nih.govnih.gov This contrasts with carbocyclic sulfinates, where transmetalation is typically the rate-limiting step. nih.gov
While palladium is the dominant metal for cross-coupling reactions of aryl halides, ruthenium catalysts are known to mediate a wide array of important organic transformations. rsc.orgrsc.org These include reactions involving pyridines, such as deoxygenative couplings of vinylpyridines and the synthesis of substituted pyridines via domino annulation reactions. researchgate.netnih.gov Ruthenium catalysts are also well-established for transfer hydrogenation and C-H activation/deuterium exchange reactions. youtube.com
However, the application of ruthenium for the direct cross-coupling of the C-Br or C-Cl bonds in substrates like this compound is less documented in the literature compared to the extensively developed palladium-catalyzed methods. The existing research on ruthenium catalysis with pyridine-containing substrates tends to focus on transformations other than the direct substitution of halogen atoms via Suzuki- or Negishi-type mechanisms.
Metal-Halogen Exchange Reactions (e.g., with Grignard reagents)
The presence of a bromine atom at the 2-position of the pyridine ring in this compound makes it a prime candidate for metal-halogen exchange reactions. This transformation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The use of Grignard reagents is a common strategy for this purpose.
The reaction of 2-bromopyridines with magnesium can lead to the formation of the corresponding pyridyl Grignard reagent. However, the reactivity can be influenced by the nature of the substituents on the pyridine ring. In the case of this compound, the reaction with a Grignard reagent like isopropylmagnesium chloride would be expected to selectively exchange the bromine atom at the C2 position, which is generally more labile than the chlorine atom at the C6 position in such exchanges. This selectivity is crucial for the regioselective functionalization of the pyridine ring. The resulting pyridylmagnesium halide can then be reacted with a variety of electrophiles to introduce new functional groups.
Recent studies have highlighted the use of isopropylmagnesium chloride in combination with LiCl (Turbo Grignard) for efficient bromine-magnesium exchange on various bromo-substituted heterocycles, often proceeding under mild conditions. While specific studies on this compound are not extensively documented in readily available literature, the principles of metal-halogen exchange on dihalopyridines suggest that selective functionalization at the C2 position is a feasible and synthetically valuable pathway.
Table 1: Reactivity of Dihalopyridines in Metal-Halogen Exchange
| Reactant | Reagent | Product | Notes |
| 2,6-Dichloropyridine | LDA | 2,6-Dichloro-3-lithiopyridine | Directed metalation |
| 2,6-Dibromopyridine | n-BuLi | 2-Bromo-6-lithiopyridine | Selective exchange |
| 2-Bromo-6-fluoropyridine | i-PrMgCl | 6-Fluoro-2-pyridylmagnesium chloride | Halogen-selective exchange |
This table presents data for analogous dihalopyridines to illustrate the general principles of selectivity in metal-halogen exchange reactions.
Reactivity of the Bromomethyl Group
The bromomethyl group at the 3-position is another key reactive site in the molecule, behaving analogously to a benzyl (B1604629) bromide. This functionality opens up avenues for a variety of substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, proceeding through either an S_N1 or S_N2 pathway. organic-chemistry.orgyoutube.comyoutube.comlibretexts.org The choice of pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
S_N2 Pathway: A bimolecular nucleophilic substitution (S_N2) is generally favored by strong nucleophiles and aprotic solvents. organic-chemistry.orgyoutube.comlibretexts.org In this concerted mechanism, the nucleophile attacks the carbon atom as the bromide leaving group departs, leading to an inversion of stereochemistry if the carbon were chiral. Given that the bromomethyl group is a primary halide, the S_N2 pathway is sterically accessible and often the preferred route for many nucleophilic substitution reactions. libretexts.orgchemicalnote.com
S_N1 Pathway: A unimolecular nucleophilic substitution (S_N1) pathway involves the formation of a carbocation intermediate. organic-chemistry.orgyoutube.comyoutube.com This pathway is favored by polar protic solvents, which can stabilize the carbocation and the leaving group, and by weaker nucleophiles. organic-chemistry.orgyoutube.com The pyridyl group can stabilize an adjacent carbocation through resonance, making the formation of a pyridyl-stabilized carbocation a plausible intermediate under appropriate conditions. The stability of this carbocation would be further influenced by the electron-withdrawing effects of the halogen substituents on the pyridine ring.
Table 2: Factors Influencing S_N1 vs. S_N2 Pathways for the Bromomethyl Group
| Factor | Favors S_N1 | Favors S_N2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (e.g., Br⁻, I⁻, TsO⁻) | Good (e.g., Br⁻, I⁻, TsO⁻) |
Radical Reactions Involving the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This generates a pyridylmethyl radical, which can then participate in various radical chain reactions.
A common reaction is radical bromination, although in this case, the focus would be on reactions of the existing bromomethyl group. For instance, the pyridylmethyl radical could be trapped by a radical scavenger or participate in radical-mediated C-C bond-forming reactions. The reactivity would be analogous to that of benzyl radicals, which are stabilized by resonance with the aromatic ring. Studies on the radical bromination of methylpyridines have shown that the benzylic-type position is susceptible to radical attack. sci-hub.se
Elimination Reactions
Under the influence of a strong, non-nucleophilic base, this compound can undergo elimination reactions. The most likely pathway is an E2 elimination, where a proton from the carbon adjacent to the bromomethyl group is abstracted simultaneously with the departure of the bromide ion, leading to the formation of a double bond. This would result in the formation of a 2-bromo-6-chloro-3-methylenepyridine derivative. The feasibility of this reaction depends on the strength and steric hindrance of the base used.
Electrophilic Aromatic Substitution on the Pyridine Core
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing halogen atoms (bromo and chloro) further deactivates the ring, making electrophilic substitution on this compound a challenging transformation that would require harsh reaction conditions.
If an electrophilic substitution were to occur, the position of attack would be governed by the directing effects of the existing substituents. The pyridine nitrogen directs electrophiles to the meta-position (C5). The halogen atoms are also deactivating but are ortho, para-directing. Considering the combined deactivating effects, any potential electrophilic attack would likely be very slow and may require highly forcing conditions, with the C5 position being the most probable site of substitution.
C-H Activation and Functionalization Strategies
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer a powerful alternative for the functionalization of pyridine rings, often with high regioselectivity. Palladium-catalyzed C-H functionalization has been extensively studied for the direct arylation, alkenylation, and other transformations of pyridine derivatives.
For this compound, the most likely sites for C-H activation would be the C4 and C5 positions. The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. While specific C-H activation studies on this particular molecule are not widely reported, research on related dihalopyridines demonstrates the potential for such transformations. These methods provide a more direct and often milder route to substituted pyridines compared to classical methods.
Mechanistic Investigations of Key Transformations
The mechanistic understanding of reactions involving this compound is crucial for predicting its behavior in various chemical environments and for designing synthetic routes to novel compounds. This section will explore the kinetics, thermodynamics, and transition state analysis of reactions analogous to those expected for this compound.
The kinetics and thermodynamics of reactions involving the different halogenated positions of this compound are expected to vary significantly.
Nucleophilic Substitution at the Bromomethyl Group:
The bromomethyl group is anticipated to be the most reactive site for nucleophilic substitution. This is analogous to the reactivity of benzyl bromide, which readily undergoes both SN1 and SN2 reactions. The stability of the benzylic carbocation intermediate favors the SN1 pathway, while the accessibility of the primary carbon facilitates the SN2 mechanism. quora.comstackexchange.com The choice of mechanism is often dependent on the nucleophile and solvent polarity. stackexchange.com
Table 1: Illustrative Kinetic Data for the Reaction of Benzyl Bromide with N-substituted Anilines in Methanol at 313 K (This table presents data from an analogous system to illustrate expected kinetic trends.)
| Nucleophile | Second-order rate constant (k_II) (dm³ mol⁻¹ s⁻¹) |
| N-methyl aniline | 1.25 x 10⁻³ |
| N-ethyl aniline | 1.82 x 10⁻³ |
| Diphenyl amine | 0.45 x 10⁻³ |
Data adapted from a study on the kinetics of benzyl bromide reactions. scispace.com
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring:
The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this type of reaction. Generally, SNAr reactions are less favorable for pyridines compared to more activated systems like pyrimidines unless additional electron-withdrawing groups are present. nih.gov The reaction rates can be significantly enhanced by using elevated temperatures and pressures. acsgcipr.org
Computational studies on chloropyridines have shown that the position of the halogen influences reactivity. For instance, 4-chloropyridine (B1293800) is generally more reactive than 2-chloropyridine (B119429) in SNAr reactions. wuxiapptec.com This is attributed to the relative stability of the Meisenheimer intermediate formed during the reaction.
Nucleophilic Substitution at the Bromomethyl Group:
For an SN2 reaction at the bromomethyl group, the transition state would involve a pentacoordinate carbon atom where the nucleophile is forming a bond and the bromide ion is simultaneously breaking its bond. For an SN1 reaction, the rate-determining step is the formation of the pyridyl-methyl carbocation, and the transition state resembles this carbocation. The stability of this carbocation is a key factor in determining the reaction rate. quora.comstackexchange.com
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring:
Computational studies on SNAr reactions of chloropyrimidines have provided insights into the transition states of these reactions. For the reaction of 2-MeSO₂-4-chloropyrimidine with nucleophiles, quantum mechanical calculations have shown that the energy barrier for the SNAr reaction is influenced by non-covalent interactions, such as hydrogen bonding, which can stabilize the transition state and direct the regioselectivity of the attack. wuxiapptec.com The calculated activation energy for the SNAr reaction at the C-2 position was found to be lower than at the C-4 position due to stabilizing hydrogen bond interactions in the transition state. wuxiapptec.com
For chloropyridines, computational modeling has been used to calculate the activation energies for SNAr reactions. The relative differences in these calculated activation energies correlate well with the observed reactivity patterns. wuxiapptec.com
Table 2: Calculated Relative Activation Energies for SNAr Reaction on Chloropyridines (This table presents data from an analogous system to illustrate expected trends in activation energies.)
| Substrate | Relative Activation Energy (kcal/mol) |
| 4-chloropyridine | 0 |
| 2-chloropyridine | +2.5 |
| 3-chloropyridine | +10.0 |
Data adapted from a computational study on chloropyridine reactivity. wuxiapptec.com
These computational models suggest that the attack at the 4-position of a pyridine ring is generally kinetically favored over the 2-position.
N-heterocyclic carbenes (NHCs) are a class of versatile organocatalysts that can promote a variety of chemical transformations. researchgate.netnih.gov In the context of this compound, NHCs could potentially catalyze reactions involving the bromomethyl group, particularly after its conversion to an aldehyde.
The mechanism of NHC catalysis often involves the concept of "umpolung" or polarity reversal. daneshyari.com For instance, NHCs can react with α-haloaldehydes to generate acyl azolium intermediates. nih.govacs.org This process involves the nucleophilic attack of the NHC on the aldehyde carbonyl, followed by elimination to form the reactive acyl azolium species. acs.org These intermediates are electrophilic at the carbonyl carbon and can react with various nucleophiles. researchgate.netnih.gov
A plausible scenario for the involvement of NHC catalysis with a derivative of this compound would be the initial oxidation of the bromomethyl group to an aldehyde. The resulting α-bromo-substituted pyridine aldehyde could then participate in NHC-catalyzed reactions.
Table 3: Key Intermediates in a Plausible NHC-Catalyzed Reaction of an α-Bromo-Pyridine Aldehyde (This table outlines a hypothetical reaction pathway based on known NHC mechanisms.)
| Step | Intermediate | Description |
| 1 | Breslow Intermediate | Formed from the addition of the NHC to the aldehyde. |
| 2 | Acyl Azolium Intermediate | Generated via elimination from the Breslow intermediate. This is a key electrophilic species. |
| 3 | Product Formation | The acyl azolium intermediate reacts with a nucleophile to form the final product and regenerate the NHC catalyst. |
This catalytic cycle allows for the formation of new bonds under mild conditions, highlighting the potential utility of NHC catalysis in the functionalization of molecules like this compound. nih.gov
Applications of 2 Bromo 3 Bromomethyl 6 Chloropyridine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The unique arrangement of reactive halides on the pyridine (B92270) core makes 2-Bromo-3-(bromomethyl)-6-chloropyridine an excellent starting material for synthesizing a wide array of complex heterocyclic structures. Its utility stems from the ability to perform chemoselective reactions, targeting one reactive site while leaving the others intact for subsequent transformations. nih.gov
The synthesis of highly substituted pyridine derivatives is a cornerstone of medicinal chemistry and materials science, as these motifs are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net this compound serves as a powerful scaffold for creating such molecules through sequential, site-selective reactions.
The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. This chemoselectivity is well-documented for halopyridines, where the C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Stille, or Negishi coupling conditions. nih.gov This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 2-position.
Following the modification at C-2, the bromomethyl group at the 3-position provides a second point for functionalization. This group behaves as a reactive electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a broad range of nucleophiles such as amines, thiols, alcohols, and carbanions. This dual reactivity allows for the systematic construction of diverse 2,3-disubstituted-6-chloropyridines.
Table 1: Reactivity and Potential Transformations of this compound
| Reactive Site | Reaction Type | Reagents & Conditions | Resulting Functional Group |
|---|---|---|---|
| C2-Br | Suzuki Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Alkyl |
| C2-Br | Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | Aryl, Vinyl, Alkynyl |
| C2-Br | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysis, Base | Alkynyl |
| C3-CH₂Br | Nucleophilic Substitution | R-NH₂, Base | -CH₂-NH-R (Amine) |
| C3-CH₂Br | Nucleophilic Substitution | R-SH, Base | -CH₂-S-R (Thioether) |
| C3-CH₂Br | Nucleophilic Substitution | R-OH, Base | -CH₂-O-R (Ether) |
| C3-CH₂Br | Nucleophilic Substitution | NaCN | -CH₂-CN (Nitrile) |
The distinct reactivity of the C2-Br and C3-CH₂Br positions can be harnessed to construct complex, multi-cyclic pyridine systems through intramolecular reactions. This approach is valuable for creating novel heterocyclic scaffolds with defined three-dimensional structures.
A common strategy involves a two-step process:
Initial Functionalization: A substituent is introduced at the 2-position via a cross-coupling reaction. This substituent is chosen to contain a nucleophilic group.
Intramolecular Cyclization: Under appropriate conditions (often base-mediated), the appended nucleophile attacks the electrophilic bromomethyl group at the 3-position, leading to the formation of a new ring fused to the pyridine core.
For instance, coupling with a 2-aminophenylboronic acid derivative at the C2-position, followed by an intramolecular N-alkylation, would yield a pyridodiazepine ring system. Similarly, using a 2-mercaptophenylboronic acid would lead to pyridothiazepine derivatives. This methodology allows for the creation of fused 5-, 6-, or 7-membered rings, depending on the nature of the initially coupled fragment. Such fused systems are of significant interest in drug discovery. rsc.org
Bipyridine and terpyridine moieties are fundamental building blocks in coordination chemistry, supramolecular chemistry, and materials science. nih.govarkat-usa.org this compound is a valuable precursor for synthesizing asymmetrically substituted versions of these important ligands.
The synthesis of a bipyridine unit can be achieved through a Suzuki or Stille cross-coupling reaction, where the 2-bromo position is coupled with a pyridylboronic acid or a pyridylstannane. nih.govresearchgate.net This yields a 2,2'-bipyridine (B1663995) scaffold that is further functionalized with a bromomethyl group at the 3-position and a chloro group at the 6-position. The remaining bromomethyl group serves as a reactive handle to:
Link the bipyridine unit to other molecular fragments or surfaces.
Introduce additional donor atoms to modulate the coordination properties of the ligand.
Construct more complex structures, such as terpyridines.
For example, a 2,2'-bipyridine derivative formed from the title compound could be further elaborated into a terpyridine-like structure. While challenging, a multi-step sequence involving the transformation of the bromomethyl group into a suitable fragment for a subsequent Kröhnke or similar pyridine synthesis reaction could be envisioned to build the third pyridine ring. arkat-usa.org
Role in the Synthesis of Ligands for Coordination Chemistry
The ability to introduce multiple donor atoms with precise spatial control makes this compound an attractive starting point for designing sophisticated ligands for metal coordination.
Polydentate ligands, which can bind to a metal center through multiple donor atoms, are crucial for creating stable metal complexes with specific catalytic or photophysical properties. unam.mxresearchgate.net The functional handles on this compound allow for the construction of ligands with varying denticity (the number of donor atoms).
The synthesis strategy often involves using the C3-bromomethyl group as an anchor point to attach chelating moieties. For example, reacting the compound with nucleophiles that already contain donor atoms, such as amino-pyridines or pyrazoles, can rapidly increase the ligand's denticity. A reaction with di(2-picolyl)amine, for instance, would result in a tetradentate ligand with a [N, N, N-pyridyl, N-amine] donor set, where the pyridine nitrogen and the three nitrogens from the attached arm can coordinate to a metal center.
Table 2: Potential Polydentate Ligands Derived from this compound
| Starting Material | Reaction at C3-CH₂Br with: | Potential Ligand Structure | Denticity |
|---|---|---|---|
| 2-R-3-(CH₂Br)-6-Cl-Pyridine | Pyridine-2-thiol | 2-R-3-(CH₂-S-Py)-6-Cl-Pyridine | Bidentate (N, S) |
| 2-R-3-(CH₂Br)-6-Cl-Pyridine | 2-(Aminomethyl)pyridine | 2-R-3-(CH₂-NH-CH₂-Py)-6-Cl-Pyridine | Tridentate (N, N, N) |
| 2-R-3-(CH₂Br)-6-Cl-Pyridine | Di(2-picolyl)amine | 2-R-3-(CH₂-N(CH₂Py)₂)-6-Cl-Pyridine | Tetradentate (N, N, N, N) |
| 2-(2'-pyridyl)-3-(CH₂Br)-6-Cl-Py | Di(2-picolyl)amine | 2-(2'-pyridyl)-3-(CH₂-N(CH₂Py)₂)-6-Cl-Py | Pentadentate (N, N, N, N, N) |
R can be Br or a group introduced via cross-coupling.
This modular approach enables the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is critical for applications in catalysis and biomimetic chemistry. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands. mdpi.comosti.gov The properties of a MOF are highly dependent on the geometry and functionality of these organic linkers. This compound can serve as a precursor to synthesize custom-designed linkers for MOFs.
To be used as a linker, the precursor molecule typically needs to be converted into a poly-topic carboxylate, phosphonate, or other coordinating species. A potential synthetic route could involve:
Conversion of the C2-bromo group into a carboxylic acid via a Grignard reaction followed by quenching with CO₂ or through palladium-catalyzed carbonylation.
Transformation of the C3-bromomethyl group into a second coordinating group, such as an alcohol (via hydrolysis), a nitrile (via cyanide displacement), or another carboxylate.
The resulting di-functional pyridine derivative can then be used in the solvothermal synthesis of a MOF. nih.govresearchgate.net The presence of the chloro group at the C6-position offers an additional advantage: it can serve as a site for post-synthetic modification. After the MOF has been constructed, the chloro group on the linker within the framework could potentially undergo further reactions, allowing for the tuning of the MOF's properties, such as its porosity or catalytic activity. researchgate.net
Utilization in the Synthesis of Specialty Chemicals
The distinct reactivity of its three halogen-based functional groups makes this compound a valuable starting material for a variety of specialty chemicals. The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the bromo and chloro groups on the pyridine ring can be selectively targeted for cross-coupling and other substitution reactions.
Precursors for Advanced Materials
While specific, large-scale applications of this compound in advanced materials are not yet extensively documented in publicly available literature, its structure is highly conducive to the synthesis of precursors for such materials. The dihalogenated pyridine core can be elaborated into conjugated systems, which are fundamental to the properties of many advanced materials.
The general approach involves leveraging the different reactivities of the halogen atoms. For instance, the more reactive bromomethyl group can be used to anchor the pyridine core to a polymer backbone or another molecular scaffold. Subsequently, the aryl halides can undergo reactions like Suzuki or Stille cross-coupling to introduce new carbon-carbon bonds, extending the conjugation of the system. This strategy allows for the systematic construction of oligomeric and polymeric materials with tailored electronic and photophysical properties.
Table 1: Potential Cross-Coupling Reactions for Advanced Material Precursors
| Reaction Name | Reactant for C-C Bond Formation | Potential Product Feature |
| Suzuki Coupling | Arylboronic acids/esters | Extended π-conjugated systems |
| Stille Coupling | Organostannanes | Functionalized polypyridines |
| Sonogashira Coupling | Terminal alkynes | Rigid, linear conjugated structures |
| Buchwald-Hartwig Amination | Amines | Electron-donating and -accepting materials |
Intermediates for Fluorescent Dyes and Optoelectronic Applications
The synthesis of novel fluorescent dyes and materials for optoelectronics often relies on the creation of molecules with specific electron-donating and electron-accepting groups integrated into a conjugated system. The 2-bromo-6-chloropyridine (B1266251) moiety within the title compound can act as an electron-accepting core.
Through carefully chosen synthetic transformations, the bromomethyl group can be converted into a variety of other functionalities. For example, reaction with primary or secondary amines can introduce electron-donating groups. The remaining bromo and chloro substituents on the pyridine ring offer further sites for modification, allowing for the fine-tuning of the molecule's photophysical properties. This modular approach is critical in the design of new dyes with specific absorption and emission wavelengths.
Derivatization Strategies for Functionalization
The synthetic utility of this compound is greatly expanded through various derivatization strategies that allow for the selective modification of its functional groups.
Selective Functional Group Interconversions
The three distinct halogen functionalities on this compound exhibit differential reactivity, which can be exploited for selective transformations. The bromomethyl group, being a benzylic-type halide, is the most susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at this position while leaving the aryl halides untouched under appropriate reaction conditions.
Following the initial modification of the bromomethyl group, the bromo substituent at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chloro substituent at the 6-position. This difference in reactivity allows for a stepwise functionalization of the pyridine ring.
Table 2: Hierarchy of Reactivity for Selective Functionalization
| Functional Group | Position | Relative Reactivity | Typical Reactions |
| Bromomethyl | 3 | High | Nucleophilic Substitution (SN2) |
| Bromo | 2 | Medium | Palladium-catalyzed cross-coupling |
| Chloro | 6 | Low | Nucleophilic aromatic substitution (under harsh conditions) or cross-coupling with specialized catalysts |
Diversification via Parallel Synthesis
The differential reactivity of the functional groups in this compound makes it an ideal scaffold for the generation of chemical libraries through parallel synthesis. In a typical workflow, a common intermediate is first generated by reacting the bromomethyl group with a library of nucleophiles. This initial diversification step can be followed by a second round of diversification where the bromo and/or chloro substituents are reacted with a library of coupling partners. This approach enables the rapid generation of a large number of distinct compounds, which can then be screened for desired properties, such as fluorescence or biological activity.
This strategy is particularly powerful for the discovery of new materials and bioactive molecules, as it allows for the systematic exploration of the chemical space around the privileged pyridine core.
Theoretical and Computational Investigations on 2 Bromo 3 Bromomethyl 6 Chloropyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Techniques such as Density Functional Theory (DFT), HOMO-LUMO analysis, and Molecular Electrostatic Potential (MEP) analysis are routinely used to predict molecular behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Bromo-3-(bromomethyl)-6-chloropyridine, DFT calculations would typically be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule at its lowest energy state. Furthermore, DFT is used to calculate various electronic properties that govern the molecule's behavior.
No specific DFT studies detailing the molecular geometry and electronic structure of this compound were found in the public domain.
HOMO-LUMO Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Specific HOMO-LUMO energy values and analyses for this compound are not available in the surveyed literature.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
No MEP analysis or maps for this compound have been published in the available scientific literature.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. This includes calculating the energies of reactants, transition states, intermediates, and products.
There are no computational studies in the public literature that specifically model the mechanistic pathways of reactions involving this compound.
Reaction Energy Profiles
A reaction energy profile plots the energy of a system as it progresses along a reaction coordinate. These profiles are essential for determining the activation energies and thermodynamics of a reaction, providing a clear picture of the feasibility and kinetics of a particular chemical transformation.
No reaction energy profiles for reactions involving this compound were found.
Computational Prediction of Regioselectivity and Stereoselectivity
For molecules with multiple reactive sites, such as this compound, computational methods can predict the regioselectivity (where a reaction occurs) and stereoselectivity (the stereochemical outcome) of a reaction. This is often achieved by comparing the activation energies of different possible reaction pathways.
Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions with this compound are not documented in the available research.
Advanced Computational Methods in Halogenated Pyridine (B92270) Research
The study of halogenated pyridines, including this compound, has been significantly advanced by the application of sophisticated computational methods. These techniques provide deep insights into the molecular behavior, reactivity, and potential interactions of these compounds, which are often challenging to study experimentally. By simulating molecular motions and employing data-driven models, researchers can predict various properties and guide the synthesis and application of new derivatives.
Molecular Dynamics (MD) simulations have emerged as a powerful tool for exploring the conformational dynamics and intermolecular interactions of halogenated compounds. nih.govresearchgate.netnih.gov These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed, atomistic view of molecular behavior.
In the context of halogenated pyridines like this compound, MD simulations can elucidate the nature of halogen bonding. nih.govresearchgate.netarxiv.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. fnasjournals.comresearchgate.net For this compound, both the bromine and chlorine atoms can participate in such interactions, influencing the compound's binding affinity to biological targets or its self-assembly properties.
A study on halogenated inhibitors of cathepsin L demonstrated that MD simulations could accurately model halogen bonding by incorporating a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.govresearchgate.net The simulations showed that the stability of the halogen bond (I > Br > Cl) correlated with the experimentally observed inhibitory affinities. nih.gov This approach could be applied to this compound to understand its interaction with specific protein binding sites. For instance, key geometric parameters of halogen bonds, such as the distance between the halogen and the acceptor atom and the C-X···O angle, can be monitored throughout the simulation to assess the stability of the interaction. nih.govresearchgate.net
MD simulations are also crucial for understanding the conformational flexibility of molecules like this compound. The bromomethyl group introduces an additional degree of rotational freedom, and MD simulations can explore the preferred orientations of this group relative to the pyridine ring, which can be critical for its reactivity and interaction with other molecules.
Table 1: Key Parameters in Molecular Dynamics Simulations of Halogen Bonding
| Parameter | Description | Typical Values for Stable Halogen Bonds |
| Halogen-Acceptor Distance | The distance between the halogen atom (e.g., Br, Cl) and the nucleophilic atom (e.g., O, N). | Close to or less than the sum of the van der Waals radii. nih.govresearchgate.net |
| C-X···A Angle | The angle formed by the carbon atom bonded to the halogen (X), the halogen atom, and the acceptor atom (A). | Approximately 170°. nih.govresearchgate.net |
| X···A=C Angle | The angle involving the halogen, the acceptor atom, and an atom double-bonded to the acceptor. | Approaching 120°. nih.govresearchgate.net |
This table provides a generalized overview based on findings from studies on other halogenated compounds.
Machine learning (ML) is increasingly being used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for complex molecules, including pyridine derivatives. chemrevlett.comchemrevlett.comic.ac.ukmdpi.com These models can predict the biological activity, toxicity, or chemical reactivity of a compound based on its structural features, represented by molecular descriptors.
For a compound like this compound, ML models could predict its mutagenicity, a common concern for halogenated aromatic compounds. ic.ac.uknih.gov For example, a study on aromatic and heteroaromatic nitro compounds used inductive logic programming (ILP), a form of machine learning, to derive comprehensible rules for mutagenicity based on atomic and bond connectivity descriptions. ic.ac.uknih.gov This approach avoids the need for manually crafted indicator variables and can automatically identify structural alerts for toxicity.
The application of ML to halogen bonding is also a burgeoning field. fnasjournals.comresearchgate.net ML models, from classical methods like Support Vector Machines (SVM) and Random Forests (RF) to more advanced deep learning architectures, can be trained on large datasets of halogen-containing compounds to predict halogen bond strength and identify key molecular features that influence this interaction. fnasjournals.comresearchgate.net For this compound, such models could predict the relative strengths of the C-Br···A and C-Cl···A halogen bonds it can form.
QSAR studies on pyridine derivatives have successfully modeled various biological activities. chemrevlett.comchemrevlett.comnih.gov These studies typically involve the following steps:
Data Collection: Gathering a dataset of pyridine derivatives with experimentally measured activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.
Model Building: Using ML algorithms like Multiple Linear Regression (MLR), neural networks, or SVM to build a predictive model. researchgate.netchemrevlett.com
Validation: Rigorously validating the model's predictive power using techniques like cross-validation and external test sets. chemrevlett.comnih.gov
While specific QSAR models for this compound are not publicly available, the methodologies are well-established. Descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), partial charges on the halogen atoms, and molecular shape indices would likely be important for predicting its reactivity.
Table 2: Common Machine Learning Models and Their Application in Pyridine Research
| Machine Learning Model | Abbreviation | Application in Halogenated Pyridine Research | Reference |
| Multiple Linear Regression | MLR | Modeling relationships between molecular descriptors and biological activity (e.g., IC50). | chemrevlett.comchemrevlett.com |
| Inductive Logic Programming | ILP | Deriving human-readable rules for structure-activity relationships, such as mutagenicity. | ic.ac.uknih.gov |
| Neural Networks | NN | Predicting halogen bond strength and identifying influential molecular features. | researchgate.net |
| Support Vector Machines | SVM | Classifying compounds and predicting properties based on structural features. | researchgate.net |
| Random Forest | RF | Analyzing large datasets of molecular structures to find patterns and correlations. | researchgate.net |
This table summarizes machine learning models and their general applications in the study of pyridine derivatives and halogenated compounds.
Advanced Characterization Techniques for 2 Bromo 3 Bromomethyl 6 Chloropyridine and Its Derivatives
Spectroscopic Analysis
Spectroscopy investigates the interaction between matter and electromagnetic radiation. For complex organic molecules like substituted pyridines, different spectroscopic methods are employed to probe various aspects of their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, it is possible to piece together the molecular framework.
In the ¹H NMR spectrum of "2-Bromo-3-(bromomethyl)-6-chloropyridine," one would expect to observe distinct signals for the protons of the bromomethyl group and the aromatic protons on the pyridine (B92270) ring. The bromomethyl (CH₂Br) protons typically appear as a singlet in a specific chemical shift range. The two remaining protons on the pyridine ring would appear as doublets due to coupling with each other.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, Cl) and the aromatic system. Carbons directly bonded to halogens are significantly shifted. rsc.org
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making definitive assignments. COSY identifies proton-proton couplings, confirming the relationship between adjacent protons on the pyridine ring. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. researchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Pyridine-H (aromatic) | 7.0 - 8.5 | Doublet (d) | Two distinct signals, coupled to each other. |
| ¹H | -CH₂Br (bromomethyl) | 4.5 - 5.0 | Singlet (s) | Represents the two protons of the bromomethyl group. |
| ¹³C | Pyridine Ring Carbons | 120 - 160 | - | Five distinct signals, with carbons bonded to halogens (C-Br, C-Cl) showing characteristic shifts. |
| ¹³C | -CH₂Br (bromomethyl) | 25 - 35 | - | Position is influenced by the electronegative bromine atom. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.
For "this compound," IR and Raman spectra would be expected to show absorption bands corresponding to:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the bromomethyl group appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridine ring are found in the 1400-1600 cm⁻¹ region.
C-Cl stretching: This vibration typically gives a strong band in the 600-800 cm⁻¹ region.
C-Br stretching: These vibrations are found at lower frequencies, usually in the 500-650 cm⁻¹ range.
CH₂ bending: The scissoring vibration of the CH₂ group is expected around 1450 cm⁻¹.
Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. encyclopedia.pubnih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | -CH₂Br | 2850 - 3000 | IR, Raman |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | IR, Raman |
| C-Cl Stretch | Aryl-Cl | 600 - 800 | IR |
| C-Br Stretch | Aryl-Br, Alkyl-Br | 500 - 650 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. uu.nl Substituted pyridines exhibit characteristic π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. scribd.com The π → π* transitions are typically high-intensity absorptions, while the n → π* transitions, involving the lone pair of electrons on the nitrogen atom, are of lower intensity.
The presence of halogen substituents (Cl, Br) and the bromomethyl group on the pyridine ring acts as auxochromes, which can cause shifts in the wavelength of maximum absorption (λ_max) compared to unsubstituted pyridine. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide further evidence for the substitution pattern on the aromatic ring. sharif.edu
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental composition of a compound, distinguishing it from other molecules that may have the same nominal mass. For "this compound" (C₆H₄Br₂ClN), HRMS is critical for confirming the molecular formula.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combination of two bromine atoms and one chlorine atom creates a unique, complex, and easily recognizable cluster of peaks in the mass spectrum, which serves as a definitive signature for the presence and number of these halogen atoms.
| Property | Information | Significance for C₆H₄Br₂ClN |
|---|---|---|
| Molecular Formula | C₆H₄Br₂ClN | Confirmed by exact mass measurement. |
| Calculated Exact Mass | 326.8426 u (for ¹²C₆¹H₄⁷⁹Br₂³⁵Cl¹⁴N) | HRMS can measure this mass with ppm-level accuracy. |
| Isotopic Pattern | Complex cluster of peaks (M, M+2, M+4, M+6) | Confirms the presence of two bromine atoms and one chlorine atom. The relative intensities of the peaks are characteristic. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for separating and identifying volatile and semi-volatile components within a mixture. rsc.orgnih.gov
In a GC-MS analysis of "this compound," the sample is first vaporized and passed through a long, thin capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). drugbank.com The compound separates from other substances based on its boiling point and affinity for the column's stationary phase, eluting at a specific time known as the retention time.
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, characterized by the molecular ion peak and a specific pattern of fragment ions. This fragmentation pattern gives valuable structural information and, when compared to spectral libraries, can confirm the compound's identity. Advanced methods like GC-tandem MS (GC-MS/MS) can be used for highly sensitive and selective analysis, particularly for detecting trace amounts of such halogenated compounds in complex matrices. nih.gov
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a single crystal of the compound of sufficient quality, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined.
Table 2: Illustrative Crystal Data for a Related Halogenated Pyridine Derivative (2-Bromo-3-hydroxy-6-methylpyridine)
| Parameter | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| V (ų) | 1377.1 (4) |
| Z | 8 |
This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for analyzing pyridine derivatives.
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. dtic.mil For pyridine and its derivatives, which are often polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC with mixed-mode columns can be effective. helixchrom.comsielc.com These methods can often be coupled with mass spectrometry (LC/MS) for enhanced detection and identification. helixchrom.comhelixchrom.com
The choice of column and mobile phase is critical for achieving good separation. For instance, a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid has been used for the analysis of pyridine. sielc.com The retention of basic compounds like pyridine is highly dependent on the nature of the acidic additive in the mobile phase. helixchrom.com
Table 3: Example HPLC Method Parameters for Pyridine Analysis
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile - 70%, Water with 0.05% H₂SO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
This table provides an example of HPLC conditions used for the analysis of the parent compound, pyridine. sielc.comsielc.com
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Halogenated aromatic hydrocarbons, including chlorinated and brominated pyridines, are well-suited for GC analysis. nih.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
Coupling a gas chromatograph with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method for identifying and quantifying individual components in a mixture. mdpi.com The mass spectrometer can be used to identify co-eluting compounds, which can be a challenge for other detectors. davidsonanalytical.co.uk For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity. davidsonanalytical.co.uk
While specific GC methods for this compound were not found, general methods for halogenated aromatic compounds are applicable. These typically involve using a capillary column, such as an HP-VOC column, with helium as the carrier gas and a temperature-programmed oven to ensure efficient separation. mdpi.com
Table 4: Typical GC-MS Parameters for Analysis of Aromatic Compounds
| Parameter | Condition |
| GC System | Agilent 7890B/5975B |
| Column | HP-VOC (60.0 m × 200 μm × 1.1 μm) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 40°C (3 min), ramp to 160°C, then to 240°C |
| Detector | Mass Spectrometer |
This table illustrates a general set of conditions that could be adapted for the analysis of halogenated pyridine derivatives. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Moreover, the principles of sustainable chemistry encourage the use of catalysts based on abundant and non-toxic metals. nih.gov Research into alternative catalysts to palladium, which is commonly used in cross-coupling reactions of halopyridines, is an active area. nih.govresearchgate.net The development of catalytic systems based on iron, copper, or nickel for the functionalization of 2-Bromo-3-(bromomethyl)-6-chloropyridine could offer more sustainable and cost-effective synthetic pathways. researchgate.netnih.gov
Exploration of C-H Functionalization for Direct Derivatization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical approach to modifying molecular scaffolds. nih.govrsc.org For this compound, the two available C-H bonds on the pyridine (B92270) ring represent prime targets for direct derivatization. Future research will likely focus on developing regioselective methods to functionalize these positions without the need for pre-functionalized starting materials.
Recent advancements in transition-metal-catalyzed C-H activation could be applied to introduce a wide range of functional groups, including aryl, alkyl, and amino moieties, at the C-4 and C-5 positions of the pyridine ring. nih.goveurekaselect.com Strategies such as the use of directing groups or exploiting the inherent electronic properties of the substituted pyridine ring will be crucial in achieving high regioselectivity. eurekaselect.com A breakthrough in the meta-C-H functionalization of pyridines has been achieved by using a temporary de-aromatization strategy, which could be a promising approach for modifying the subject compound. innovations-report.com
Catalytic Applications Beyond Traditional Cross-Coupling
While the bromo- and chloro-substituents on this compound make it an excellent substrate for traditional cross-coupling reactions, future research is expected to explore its potential in a broader range of catalytic applications. nih.govacs.org The pyridine nitrogen atom, with its lone pair of electrons, can act as a ligand for transition metals, potentially enabling the use of derivatives of this compound in catalysis. nih.gov
Furthermore, the development of frustrated Lewis pair (FLP) chemistry and N-heterocyclic carbene (NHC) catalysis opens up new possibilities. rsc.org Derivatives of this compound could be designed to act as pre-catalysts or ligands in these metal-free catalytic systems. For instance, the pyridine nitrogen could serve as the Lewis basic site in an FLP, or the ring could be modified to form an NHC precursor.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering enhanced safety, scalability, and efficiency. durham.ac.uk The application of these technologies to the synthesis and derivatization of this compound is a promising future direction. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.gov
Automated synthesis platforms can be employed to rapidly generate libraries of derivatives from this compound for high-throughput screening in drug discovery and materials science. nih.govnih.govimperial.ac.uk These platforms can integrate reaction execution, work-up, and analysis, significantly accelerating the discovery of new compounds with desired properties. chemrxiv.org The use of stopped-flow reactors within these platforms can also minimize the consumption of reagents. nih.gov
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced in-situ spectroscopic techniques for real-time monitoring of reactions involving this compound is a key area for future research. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable insights into the formation of intermediates and products as the reaction progresses. rsc.orgnih.govyoutube.com
The combination of electrochemistry with molecular spectroscopy can offer detailed information about chemical processes at electrode-electrolyte interfaces. youtube.com This could be particularly relevant for studying the electrochemical derivatization of this compound. Furthermore, advanced imaging techniques could be employed to visualize the spatial distribution of reactants and products in heterogeneous catalytic systems.
Data Tables
Table 1: Potential C-H Functionalization Reactions for this compound
| Reaction Type | Potential Reagent | Target Position | Potential Product Class |
| Arylation | Arylboronic acid | C-4 or C-5 | Aryl-substituted pyridines |
| Alkylation | Alkyl halide | C-4 or C-5 | Alkyl-substituted pyridines |
| Amination | Amine | C-4 or C-5 | Amino-substituted pyridines |
| Trifluoromethylation | Trifluoromethylating agent | C-4 or C-5 | Trifluoromethyl-pyridines |
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. nih.gov |
| Safety | Handling of hazardous intermediates can be risky. | Enhanced safety due to small reaction volumes. |
| Scalability | Scaling up can be challenging. | Readily scalable by running the reactor for longer. |
| Efficiency | Can be less efficient due to work-up steps. | Often higher yields and cleaner reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
